Catechol (1,2-Dihydroxybenzene)

Electrochemical sensor Differential pulse voltammetry Phenolic isomers

Catechol (1,2-dihydroxybenzene) is the ortho-isomer of benzenediol whose vicinal hydroxyl groups confer unique redox activity (LOD 0.059 µM) and metal-chelation that resorcinol and hydroquinone cannot replicate. Essential for mussel-inspired bioadhesives, selective electrochemical sensors, COMT/MPO enzyme assays, and recalcitrant pollutant monitoring (59.62% biodegradation). Choose this ortho-isomer where substitution pattern dictates performance—standard B2B shipping available.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B12446816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatechol (1,2-Dihydroxybenzene)
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)O.C1=CC=C(C(=C1)O)O
InChIInChI=1S/2C6H6O2/c2*7-5-3-1-2-4-6(5)8/h2*1-4,7-8H
InChIKeyTUCIXUDAQRPDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 5000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catechol (1,2-Dihydroxybenzene): Key Physicochemical and Class Profile for Industrial Sourcing


Catechol (1,2-dihydroxybenzene, CAS 120-80-9) is the ortho-isomer of benzenediol, belonging to the class of dihydric phenols. It is a white to faintly beige crystalline solid with a melting point of 100-103°C and high water solubility of approximately 430 g/L at 20°C [1]. Its unique vicinal hydroxyl groups confer distinct chemical behaviors, including strong metal chelation and a first pKa of ~9.45-9.85, which differentiate it from its meta- and para- isomers, resorcinol and hydroquinone [2]. While sharing the same molecular formula (C6H6O2) and weight (110.11 g/mol) as its isomers, catechol's specific molecular geometry dictates its specialized roles in processes ranging from industrial oxidation and polymerization to biomimetic adhesion and enzymatic substrate recognition [3].

Catechol vs. Isomers and Analogs: Why the 'Phenol' Classification is Insufficient for Procurement


Despite having the same molecular weight and formula as hydroquinone (1,4-) and resorcinol (1,3-), the substitution pattern of catechol's hydroxyl groups (1,2-) is a critical determinant of its physical, chemical, and biological behavior. Direct substitution with other dihydroxybenzene isomers is not feasible without significantly altering system performance. This is evidenced by stark differences in key metrics: the degradation rate of catechol in activated sludge is 59.62%, while resorcinol degrades at 89.71% [1]; the IC50 for inhibiting eicosanoid synthesis in human blood is 3 µM for catechol versus 25 µM for resorcinol [2]; and in electrochemical sensors, catechol's unique redox behavior enables a detection limit of 0.059 µM, distinct from its isomers [3]. Furthermore, unsubstituted catechol exhibits the highest turnover rate as a substrate for human catechol O-methyltransferase (COMT) compared to its substituted derivatives [4]. These quantifiable differences demonstrate that the precise ortho-dihydroxy arrangement of catechol confers unique reactivity, toxicity, and selectivity profiles that cannot be approximated by any of its closest structural analogs.

Catechol: Quantified Performance Differentiation Against Structural Analogs for Technical Evaluation


Electrochemical Discrimination: Superior Sensor Resolution for Catechol vs. Isomers

In a simultaneous detection system for phenolic isomers using a poly(1,5-diaminonaphthalene)/glassy carbon-modified electrode, catechol (CC) demonstrates a distinct electrochemical signal with a detection limit (LOD) of 0.059 µM. This is intermediate between hydroquinone (HQ) and resorcinol (RC), which exhibit LODs of 0.034 µM and 0.14 µM, respectively, in a ternary system [1]. This quantifies the precise resolution required for sensor design and environmental monitoring, confirming that catechol's specific oxidation potential enables it to be selectively identified and quantified amidst a mixture of its closest structural isomers.

Electrochemical sensor Differential pulse voltammetry Phenolic isomers

Differential Inhibition of Eicosanoid Synthesis: Catechol's Potency vs. Phenol and Resorcinol

Catechol exhibits significantly higher potency in inhibiting thromboxane B2 (TXB2) synthesis compared to other simple phenols in A23187-stimulated human whole blood. The IC50 for catechol is 3 µM, which is 2.3-fold lower (i.e., more potent) than hydroquinone (7 µM), 6-fold lower than phenol (18 µM), and 8.3-fold lower than resorcinol (25 µM) [1]. Furthermore, catechol and hydroquinone share a distinct profile by having minimal impact on the LT/TX ratio, whereas phenol and resorcinol increase this ratio, highlighting a fundamental mechanistic divergence based on hydroxyl group position [1].

Inflammation model Eicosanoid synthesis Drug discovery

Comparative Environmental Fate: Catechol's Persistence and Toxicity in Activated Sludge

In sequencing batch reactors (SBR) acclimated to single phenolic compounds, catechol is significantly more resistant to biodegradation than its isomers. At a stable operation stage, the degradation rate for catechol was 59.62%, which is substantially lower than the 85.64% for hydroquinone and 89.71% for resorcinol [1]. This lower degradation rate correlates with higher residual sludge toxicity: catechol-acclimated sludge exhibits a toxicity of 45.63%, compared to 40.28% for hydroquinone and 38.15% for resorcinol [1]. Metagenomic analysis attributes this to a reduced presence of ring-opening enzyme genes (catA, dmpB) in the catechol-degrading microbial community [1].

Wastewater treatment Biodegradation Toxicity assessment

Kinetic Specificity for Myeloperoxidase: Catechol's Intermediate Metabolic Role

Human myeloperoxidase (MPO) metabolizes phenolic compounds with different efficiencies, and catechol occupies an intermediate kinetic position. The catalytic specificity (Vmax/Km) of hydroquinone for MPO is 5-fold greater than that of catechol. Conversely, catechol's specificity is 16-fold greater than that of phenol [1]. This inverse correlation with the compounds' one-electron oxidation potentials confirms that the position of the second hydroxyl group on the benzene ring directly dictates the efficiency of MPO-dependent metabolism [1].

Enzyme kinetics Metabolism Benzene toxicity

Antioxidant Capacity: Catechol's Mid-Range Performance in a Biorelevant Assay

In the Computational Antioxidant Capacity Simulation (CAOCS) assay, which is designed as a biorelevant assay for polyphenols, the antioxidant capacity ranking of the three diphenol positional isomers is hydroquinone > catechol > resorcinol, with specific values of 60/g, 46/g, and 28/g, respectively [1]. This assay demonstrates that while catechol possesses significant antioxidant potential, it is quantitatively lower than that of hydroquinone (by 23%) but substantially higher than that of resorcinol (by 64%) [1]. The CAOCS assay attributes this ranking to the relative bond strength of the phenolic groups, which is governed by structural theory [1].

Antioxidant capacity Structure-activity relationship Nutraceutical analysis

Enzymatic Turnover Rate: Unsubstituted Catechol's Superiority as a COMT Substrate

As a substrate for recombinant human soluble catechol O-methyltransferase (COMT), unsubstituted catechol exhibits one of the highest turnover rates among a panel of 46 compounds, which includes most clinically used catechol drugs [1]. The study identifies that electron-withdrawing substituents on the catechol ring generally decrease the turnover rate [1]. While specific Vmax values are not provided in the abstract, the finding establishes that unsubstituted catechol and pyrogallol represent the most efficient substrates for this key metabolic enzyme [1]. This contrasts with many substituted catechols (e.g., those used in drugs like entacapone) which are designed as inhibitors rather than efficient substrates [1].

Enzymology Drug metabolism Catechol-O-methyltransferase

Catechol (1,2-Dihydroxybenzene): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Electrochemical Sensor Development for Phenolic Isomer Discrimination

The unique oxidation potential of catechol, as evidenced by its distinct detection limit (LOD of 0.059 µM) and peak separation from hydroquinone and resorcinol in a P1,5-DAN/GC modified electrode system, makes it an essential component in the development of selective electrochemical sensors [1]. This property is directly leveraged in applications requiring the simultaneous quantification of dihydroxybenzene isomers in complex matrices like environmental water samples or industrial effluents [1]. The ability to accurately differentiate and quantify catechol in a mixture is a critical specification for analytical chemists and sensor engineers, driving the selection of high-purity catechol as a calibration standard and active sensing element [1].

Biomimetic Adhesive and Polymer Development

The core adhesive mechanism of marine mussels is founded on the redox chemistry and metal-coordination ability of the catechol moiety [2]. This understanding has directly driven the design and synthesis of catechol-functionalized polymers for creating hydrogels with adhesive strengths that can exceed those of natural mussel foot proteins [2]. Research in this field relies on catechol and its derivatives to explore cross-linking mechanisms in wet, saline environments and to develop next-generation bioadhesives for medical and industrial applications [2]. The procurement of high-purity catechol is therefore fundamental for materials scientists seeking to replicate or enhance these bio-inspired adhesive properties.

Metabolism and Toxicology Studies on Phenolic Co-Exposure

Catechol's intermediate kinetic behavior as a substrate for human myeloperoxidase (MPO)—being 5-fold less specific than hydroquinone but 16-fold more specific than phenol—quantifies its distinct role in the complex metabolic activation of phenolic compounds [3]. This specific kinetic profile is essential for building accurate models of benzene metabolite toxicity and understanding the synergistic or antagonistic effects of phenolic co-exposure [3]. For toxicology researchers, catechol serves as a necessary analytical standard and test compound to calibrate enzyme assays and to study the mechanisms by which one phenolic compound can stimulate the metabolism of another [3].

Wastewater Biotreatment Process Optimization and Modeling

Given its significantly lower biodegradation rate (59.62%) and higher induced sludge toxicity (45.63%) compared to hydroquinone and resorcinol, catechol represents a particularly recalcitrant and toxic pollutant in industrial wastewater streams [4]. This quantified data makes catechol a critical target compound for the design, monitoring, and optimization of biological treatment processes [4]. Engineers and environmental scientists require this compound to develop and test specialized microbial consortia, evaluate the performance of advanced oxidation processes as pre-treatments, and calibrate toxicity-based biosensors for effluent monitoring [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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